molecular formula C12H8Cl2N4O2 B14687513 N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine CAS No. 28058-15-3

N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine

Cat. No.: B14687513
CAS No.: 28058-15-3
M. Wt: 311.12 g/mol
InChI Key: GRVUBTATJFKTCI-SOFYXZRVSA-N
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Description

N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine is an organic compound that features a complex structure with both aromatic and nitro functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine typically involves a multi-step process. One common method includes the condensation reaction between 3,4-dichlorobenzaldehyde and 5-nitro-2-aminopyridine under acidic or basic conditions to form the Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitrobenzeneamine
  • N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitrothiopheneamine

Uniqueness

N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structure allows for diverse applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

28058-15-3

Molecular Formula

C12H8Cl2N4O2

Molecular Weight

311.12 g/mol

IUPAC Name

N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine

InChI

InChI=1S/C12H8Cl2N4O2/c13-10-3-1-8(5-11(10)14)6-16-17-12-4-2-9(7-15-12)18(19)20/h1-7H,(H,15,17)/b16-6-

InChI Key

GRVUBTATJFKTCI-SOFYXZRVSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N\NC2=NC=C(C=C2)[N+](=O)[O-])Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C=NNC2=NC=C(C=C2)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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